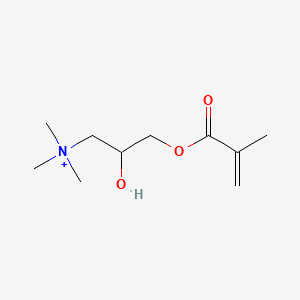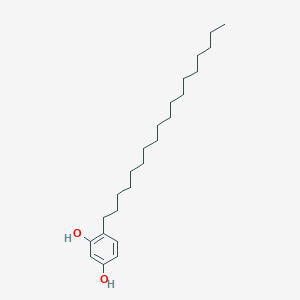
4-Octadecylbenzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Octadecylbenzene-1,3-diol: is an organic compound with the molecular formula C24H42O2 . It is a derivative of benzene, where two hydroxyl groups are substituted at the 1 and 3 positions, and an octadecyl group is attached at the 4 position. This compound is a type of dihydroxybenzene, which is known for its various applications in organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octadecylbenzene-1,3-diol typically involves the alkylation of resorcinol (benzene-1,3-diol) with octadecyl bromide. The reaction is carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions usually require heating to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification of the product is achieved through crystallization or distillation techniques.
化学反应分析
Types of Reactions:
Oxidation: 4-Octadecylbenzene-1,3-diol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydroquinone derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be substituted with other functional groups using reagents like halogens or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or sulfonated benzene derivatives.
科学研究应用
4-Octadecylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers and resins, where it acts as a stabilizer and additive to enhance material properties.
作用机制
The mechanism of action of 4-Octadecylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can influence biological pathways. The octadecyl group provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability.
相似化合物的比较
- Catechol (benzene-1,2-diol)
- Resorcinol (benzene-1,3-diol)
- Hydroquinone (benzene-1,4-diol)
Comparison: 4-Octadecylbenzene-1,3-diol is unique due to the presence of the long octadecyl chain, which imparts distinct hydrophobic properties compared to other dihydroxybenzenes. This makes it more suitable for applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers.
属性
CAS 编号 |
21093-23-2 |
|---|---|
分子式 |
C24H42O2 |
分子量 |
362.6 g/mol |
IUPAC 名称 |
4-octadecylbenzene-1,3-diol |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23(25)21-24(22)26/h19-21,25-26H,2-18H2,1H3 |
InChI 键 |
LWWXYKKZEDHOSM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


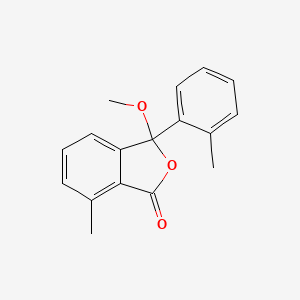
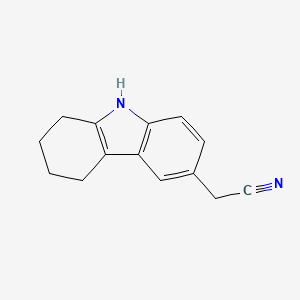
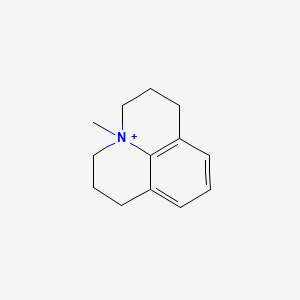
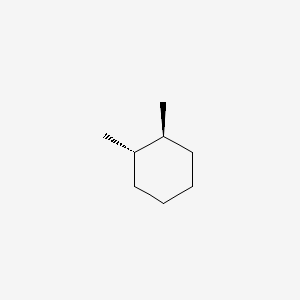
![sodium;cobalt(3+);4-[4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-(4-sulfamoylphenyl)pyrazol-3-olate](/img/structure/B12794779.png)
![N-Thieno[3,2-d][1,3]thiazol-2-ylbenzamide](/img/structure/B12794785.png)
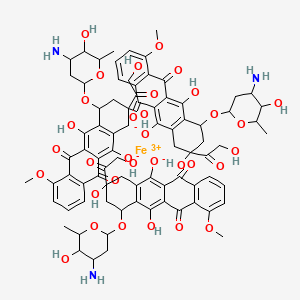
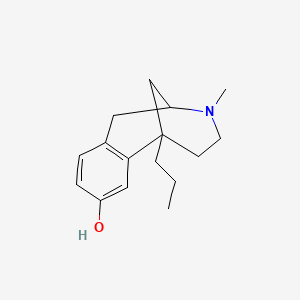
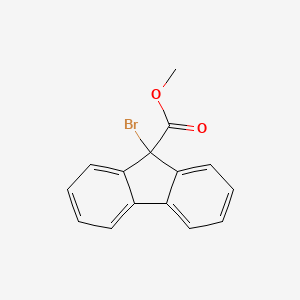
![N-[3-(4-nitrophenoxy)propyl]acetamide](/img/structure/B12794804.png)


